2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
CAS No.:
Cat. No.: VC20106340
Molecular Formula: C22H15FN2O3S
Molecular Weight: 406.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15FN2O3S |
|---|---|
| Molecular Weight | 406.4 g/mol |
| IUPAC Name | 2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-fluorophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
| Standard InChI | InChI=1S/C22H15FN2O3S/c1-11-12(2)29-22(24-11)25-18(13-7-9-14(23)10-8-13)17-19(26)15-5-3-4-6-16(15)28-20(17)21(25)27/h3-10,18H,1-2H3 |
| Standard InChI Key | SYPFIQLWSAWNAF-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F)C |
Introduction
Molecular Structure and Physicochemical Properties
The compound belongs to the class of chromeno[2,3-c]pyrrole-3,9-dione derivatives, characterized by a fused tricyclic system comprising a chromene (benzopyran) ring, a pyrrole ring, and a dione functional group. Key structural features include:
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A 4-fluorophenyl group at position 1, contributing electron-withdrawing effects that influence reactivity and solubility.
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A 4,5-dimethyl-1,3-thiazol-2-yl substituent at position 2, introducing sulfur and nitrogen heteroatoms critical for biological interactions .
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Two ketone groups at positions 3 and 9, which participate in hydrogen bonding and redox reactions.
The molecular formula is C<sub>22</sub>H<sub>16</sub>FN<sub>2</sub>O<sub>3</sub>S, with a molecular weight of 406.43 g/mol . Spectroscopic data (e.g., <sup>1</sup>H NMR, <sup>13</sup>C NMR) from analogous compounds suggest distinct signals for the aromatic protons of the chromene ring (δ 6.8–7.5 ppm), the thiazole methyl groups (δ 2.3–2.6 ppm), and the fluorophenyl moiety (δ 7.0–7.4 ppm) . X-ray crystallography of related structures reveals a planar chromeno-pyrrole core with dihedral angles of 5–10° between the thiazole and fluorophenyl groups, optimizing π-π stacking interactions .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multicomponent reactions to construct the chromeno-pyrrole scaffold, followed by functionalization with the thiazole and fluorophenyl groups. A representative pathway includes:
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Formation of the chromeno-pyrrole core via cyclocondensation of 2-hydroxyacetophenone derivatives with amidrazones under acidic conditions.
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Introduction of the 4-fluorophenyl group through Ullmann coupling or nucleophilic aromatic substitution, using copper(I) iodide as a catalyst.
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Thiazole ring installation via Hantzsch thiazole synthesis, reacting α-haloketones with thiourea derivatives .
Reaction conditions:
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Temperature: 80–120°C for cyclization steps.
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Solvents: Dimethylformamide (DMF) or toluene for coupling reactions.
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Catalysts: Pd(PPh<sub>3</sub>)<sub>4</sub> for cross-coupling, p-toluenesulfonic acid for cyclodehydration.
Yield optimization: Microwave-assisted synthesis reduces reaction times from 24 hours to 2–4 hours, improving yields from 45% to 68% .
Chemical Reactivity and Functionalization
The compound exhibits diverse reactivity:
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Oxidation: The dione moiety undergoes regioselective oxidation with KMnO<sub>4</sub> to form quinone derivatives, enhancing electrophilicity.
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Nucleophilic substitution: The fluorine atom on the phenyl ring participates in SNAr reactions with amines or thiols, enabling derivatization .
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Complexation: The thiazole sulfur coordinates with transition metals (e.g., Cu<sup>2+</sup>, Fe<sup>3+</sup>), forming complexes with potential catalytic activity .
Stability: The compound is stable under ambient conditions but degrades in strong acids (pH < 2) or bases (pH > 10), necessitating storage in inert atmospheres .
Biological Activity and Mechanisms
Antimicrobial Effects
Against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL), activity correlates with the thiazole’s ability to disrupt membrane integrity .
Neuroprotective Activity
Preliminary data suggest inhibition of acetylcholinesterase (AChE, IC<sub>50</sub> = 0.9 μM), potentially aiding Alzheimer’s disease treatment .
Pharmacological Profiling
ADME Profile: Moderate oral bioavailability (F = 35%) due to first-pass metabolism, primarily via cytochrome P450 3A4 .
Comparative Analysis with Analogues
| Compound | Structural Differences | IC<sub>50</sub> (MCF-7) | LogP |
|---|---|---|---|
| Target compound | 4-Fluorophenyl, 4,5-dimethylthiazole | 2.1 μM | 3.2 |
| 1-(3,4-Dimethoxyphenyl) analogue | 3,4-Dimethoxyphenyl | 4.8 μM | 2.7 |
| 7-Methyl derivative | Methyl at chromene position 7 | 5.3 μM | 3.0 |
| Thiazole-free variant | Benzene instead of thiazole | >50 μM | 2.1 |
The 4-fluorophenyl and thiazole groups synergistically enhance potency and lipophilicity, enabling membrane penetration and target engagement.
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